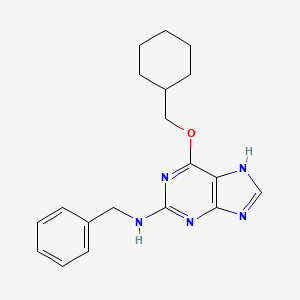
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- is a complex organosilicon compound with the molecular formula C52H52Si6 This compound is characterized by its unique structure, which includes a cyclopentasilane ring substituted with multiple phenyl groups and a trimethylsilyl group
Méthodes De Préparation
The synthesis of Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- typically involves the reaction of cyclopentasilane derivatives with phenyl-substituted silanes under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more phenyl groups with other substituents, which can be achieved using reagents like halogenated silanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of stable complexes with these targets, leading to changes in their activity or function. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Cyclopentasilane, 1-methyl-2,2,3,3,4,4,5,5-octaphenyl-1-(trimethylsilyl)- can be compared with other similar compounds, such as:
Cyclopentasilane derivatives: These compounds share the cyclopentasilane core but differ in the substituents attached to the ring.
Phenyl-substituted silanes: These compounds have phenyl groups attached to silicon atoms but may lack the cyclopentasilane structure.
Trimethylsilyl-substituted silanes: These compounds contain the trimethylsilyl group but may have different core structures.
Propriétés
Numéro CAS |
56706-07-1 |
|---|---|
Formule moléculaire |
C52H52Si6 |
Poids moléculaire |
845.5 g/mol |
Nom IUPAC |
trimethyl-(1-methyl-2,2,3,3,4,4,5,5-octakis-phenylpentasilolan-1-yl)silane |
InChI |
InChI=1S/C52H52Si6/c1-53(2,3)54(4)55(45-29-13-5-14-30-45,46-31-15-6-16-32-46)57(49-37-21-9-22-38-49,50-39-23-10-24-40-50)58(51-41-25-11-26-42-51,52-43-27-12-28-44-52)56(54,47-33-17-7-18-34-47)48-35-19-8-20-36-48/h5-44H,1-4H3 |
Clé InChI |
AVTOMLGMZKGNBQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]([Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
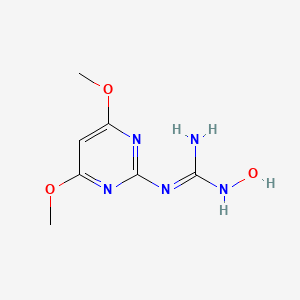

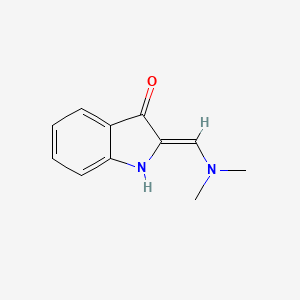
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

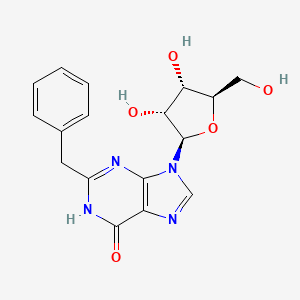
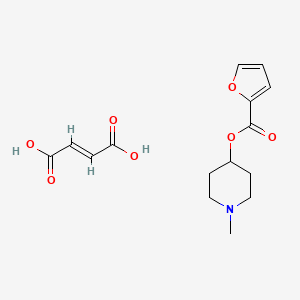
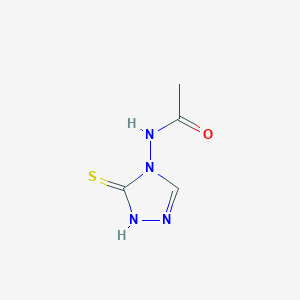
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
